(5Z)-5-({1-[2-(2-Fluorophenoxy)ethyl]-1H-indol-3-YL}methylidene)-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione
Overview
Description
(5Z)-5-({1-[2-(2-Fluorophenoxy)ethyl]-1H-indol-3-YL}methylidene)-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of indole, furan, and diazinane moieties, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({1-[2-(2-Fluorophenoxy)ethyl]-1H-indol-3-YL}methylidene)-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the fluorophenoxyethyl group. The furan moiety is then incorporated through a series of coupling reactions. The final step involves the formation of the diazinane ring, which is achieved under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({1-[2-(2-Fluorophenoxy)ethyl]-1H-indol-3-YL}methylidene)-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the indole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxyethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the indole or furan rings, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-({1-[2-(2-Fluorophenoxy)ethyl]-1H-indol-3-YL}methylidene)-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential interactions with biological targets. Its indole moiety is of particular interest due to its presence in many biologically active molecules.
Medicine
In medicine, the compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (5Z)-5-({1-[2-(2-Fluorophenoxy)ethyl]-1H-indol-3-YL}methylidene)-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The fluorophenoxyethyl group may enhance the compound’s binding affinity and specificity, while the furan and diazinane rings contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-({1-[2-(2-Chlorophenoxy)ethyl]-1H-indol-3-YL}methylidene)-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione
- (5Z)-5-({1-[2-(2-Bromophenoxy)ethyl]-1H-indol-3-YL}methylidene)-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione
Uniqueness
The uniqueness of (5Z)-5-({1-[2-(2-Fluorophenoxy)ethyl]-1H-indol-3-YL}methylidene)-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(5Z)-5-[[1-[2-(2-fluorophenoxy)ethyl]indol-3-yl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O5/c27-21-8-2-4-10-23(21)35-13-11-29-15-17(19-7-1-3-9-22(19)29)14-20-24(31)28-26(33)30(25(20)32)16-18-6-5-12-34-18/h1-10,12,14-15H,11,13,16H2,(H,28,31,33)/b20-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIHNPJLGYSNNV-ZHZULCJRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCOC3=CC=CC=C3F)C=C4C(=O)NC(=O)N(C4=O)CC5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CCOC3=CC=CC=C3F)/C=C\4/C(=O)NC(=O)N(C4=O)CC5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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